molecular formula C15H19F2NOS B2904818 N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide CAS No. 2034561-34-5

N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide

Cat. No.: B2904818
CAS No.: 2034561-34-5
M. Wt: 299.38
InChI Key: QSVRVYHXCHRKML-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide is a chemical compound characterized by the presence of a difluorocyclohexyl group and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.

    Thioether Formation: The phenylthio group is introduced by reacting 4,4-difluorocyclohexylamine with phenylthiol in the presence of a base like sodium hydride.

    Amidation: The final step involves the reaction of the thioether intermediate with acryloyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorocyclohexyl)-3-(phenylthio)propanamide: Similar structure but with a single fluorine atom.

    N-(4,4-dichlorocyclohexyl)-3-(phenylthio)propanamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(4,4-difluorocyclohexyl)-3-(methylthio)propanamide: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness

N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide is unique due to the presence of both difluorocyclohexyl and phenylthio groups, which confer distinct chemical and biological properties. The difluorocyclohexyl group enhances lipophilicity and stability, while the phenylthio group provides potential sites for covalent interactions with biological targets.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NOS/c16-15(17)9-6-12(7-10-15)18-14(19)8-11-20-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVRVYHXCHRKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCSC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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